Rifamide

Übersicht

Beschreibung

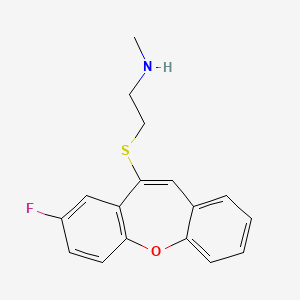

Rifamide, also known as the diethylamide of rifamycin B, is a derivative of the rifamycin family of antibiotics. These antibiotics are known for their potent activity against a variety of bacterial infections, particularly those caused by gram-positive bacteria and mycobacteria. This compound was introduced into clinical use due to its promising therapeutic index .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rifamide is synthesized from rifamycin B through a chemical modification process. The primary step involves the conversion of rifamycin B to its diethylamide form. This reaction typically requires the use of diethylamine under controlled conditions to ensure the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the fermentation of the bacterium Amycolatopsis rifamycinica, which produces rifamycin B. This is followed by the chemical conversion of rifamycin B to this compound. The fermentation process is optimized to yield high concentrations of rifamycin B, which is then purified and chemically modified to produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Rifamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the hydrolytic oxidation to rifamycin S, which involves the splitting of the glycolic amide moiety .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using agents like hydrogen peroxide or oxygen in the presence of a catalyst.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include rifamycin S and other derivatives that retain the core structure of rifamycin B .

Wissenschaftliche Forschungsanwendungen

Rifamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the structure-activity relationships of rifamycin derivatives.

Biology: Investigated for its effects on bacterial RNA polymerase and its potential to inhibit bacterial growth.

Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms

Wirkmechanismus

Rifamide exerts its effects by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase. This binding inhibits the enzyme’s activity, thereby impeding RNA synthesis. This mechanism is similar to that of other rifamycin derivatives, which also target the RNA polymerase enzyme .

Vergleich Mit ähnlichen Verbindungen

- Rifamycin SV

- Rifampicin

- Rifabutin

- Rifapentine

Comparison: Rifamide, rifamycin SV, and rifampicin have similar in vitro activity against Staphylococcus aureus. rifamycin SV and this compound are not significantly absorbed in the gastrointestinal tract, limiting their oral use. Rifampicin, on the other hand, is orally available and has become a mainstay in tuberculosis therapy due to its effective absorption and potent activity .

This compound’s uniqueness lies in its specific modifications that enhance its therapeutic index, making it a valuable compound in clinical settings despite its limitations in oral absorption.

Eigenschaften

IUPAC Name |

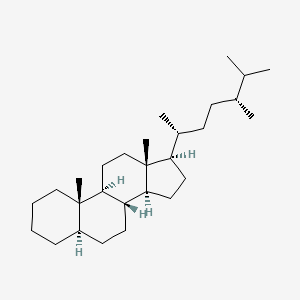

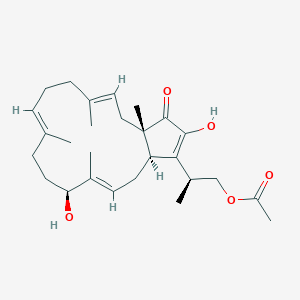

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-[2-(diethylamino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N2O13/c1-12-45(13-2)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(8)37(33)50)58-43(10,41(34)52)56-18-17-29(54-11)23(5)39(57-27(9)46)25(7)36(49)24(6)35(48)21(3)15-14-16-22(4)42(53)44-28/h14-19,21,23-25,29,35-36,39,48-51H,12-13,20H2,1-11H3,(H,44,53)/b15-14+,18-17+,22-16-/t21-,23+,24+,25+,29-,35-,36+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYNXKZVOUXHDX-VDPUEHCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C\C=C\[C@@H]([C@@H]([C@H]([C@H]([C@H]([C@@H]([C@@H]([C@H](/C=C/O[C@@]4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53109-90-3 (unspecified hydrochloride salt) | |

| Record name | Rifamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002750767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901023450 | |

| Record name | Rifamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

810.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2750-76-7 | |

| Record name | Rifamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002750767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rifamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS121H7U7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rifamide exert its antibacterial effect?

A1: this compound functions by inhibiting bacterial RNA polymerase. [, ] This inhibition effectively disrupts the bacteria's ability to synthesize RNA, leading to cessation of growth and ultimately bacterial death.

Q2: Does this compound affect human cells in the same way?

A2: this compound specifically targets bacterial RNA polymerase and exhibits low affinity for the human enzyme, making it generally safe for human use. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they mention that it is a rifamycin derivative, specifically Rifamycin B-diethylamide. [] A comprehensive search in chemical databases would be required for the exact formula and weight.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not delve into the spectroscopic characteristics of this compound.

Q5: Does this compound exhibit any catalytic properties?

A5: The research primarily focuses on this compound's antibacterial activity derived from its inhibitory action on bacterial RNA polymerase. No catalytic properties are discussed.

Q6: Have there been computational studies conducted on this compound?

A6: The provided abstracts do not mention any computational studies or QSAR models related to this compound.

Q7: How do structural modifications of the this compound molecule influence its activity?

A8: While the provided abstracts don't specifically address this compound SAR, one study mentioned this compound analogs and their potential to block TNF-induced NF-κB activation. [] This suggests that structural modifications can impact biological activity.

Q8: Is there information available on SHE regulations specific to this compound?

A8: The provided abstracts do not discuss SHE regulations related to this compound.

Q9: How is this compound absorbed and distributed in the body?

A11: Research indicates that this compound is well absorbed after intramuscular injection. [] Studies on rats and dogs revealed details about its distribution and excretion. [] One study specifically investigated the biliary excretion of this compound after repeated intramuscular administration. []

Q10: Does this compound require dosage adjustments in patients with impaired renal function?

A13: Research suggests that this compound serum levels were comparable in patients with impaired renal function and healthy volunteers. [] Therefore, dosage adjustments might not be necessary in such cases.

Q11: Has this compound shown efficacy against Chlamydia trachomatis infections?

A14: In vitro studies have demonstrated the efficacy of this compound and other Rifamycins against Chlamydia trachomatis. [] The research also highlighted the potential for the development of resistance. []

Q12: What is the effectiveness of this compound in treating biliary tract infections?

A15: While this compound exhibits high bile concentrations, its effectiveness in treating biliary infections appears limited. [, ] A clinical trial indicated that this compound did not significantly reduce postoperative sepsis compared to controls. []

Q13: Has this compound demonstrated any activity against Mycobacterium leprae?

A16: A study compared this compound derivatives, Rifabutin and Rifapentine, with Rifampin against Mycobacterium leprae in mice. [] Although the study didn't directly test this compound, it highlights the potential of Rifamycin derivatives in treating leprosy.

Q14: What are the known mechanisms of resistance to this compound?

A17: One study focusing on Chlamydia trachomatis indicated that resistance to this compound can emerge rapidly. [] The study also observed cross-resistance among different Rifamycins. []

Q15: Are there any known toxicological concerns associated with this compound?

A18: While several studies mention investigating the effects of this compound on hepatic function, [, , ] the provided abstracts do not detail specific toxicological concerns. One study mentioned potential immunosuppressive activity, which could be relevant for specific patient populations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7Z,18E,20Z)-4,10,12,14,16-Pentahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1234165.png)

![(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B1234168.png)

![(5E,8E,11E,14E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B1234172.png)

![[(3aR,4S,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B1234173.png)

![(4aS,6aS,6bR,9R,10S,12aR)-10-[(3R,4S,5S)-4,5-dihydroxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1234175.png)